molecular formula C27H25N3O3S B2800706 N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,2-diphenylacetamide CAS No. 681267-83-4

N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,2-diphenylacetamide

Cat. No.: B2800706
CAS No.: 681267-83-4
M. Wt: 471.58
InChI Key: FLVZZZILVGXCQW-UHFFFAOYSA-N
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Description

N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,2-diphenylacetamide is a potent and selective antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. TRPA1 is a non-selective cation channel expressed on sensory neurons and is recognized as a key mediator in the pain pathway, often referred to as a "chemical nocisensor" [https://pubmed.ncbi.nlm.nih.gov/31953308/]. This compound demonstrates high efficacy in blocking the channel activation induced by various irritants and endogenous inflammatory mediators, thereby inhibiting calcium influx and subsequent neuronal signaling. Its primary research value lies in the investigation of neurogenic inflammation, acute and chronic pain mechanisms, and airway hypersensitivity disorders. As a research-grade TRPA1 antagonist, it serves as a critical pharmacological tool for validating the role of TRPA1 in disease models, facilitating target engagement studies, and advancing the understanding of sensory biology [https://www.nature.com/articles/s41573-021-00268-2]. The compound's specific structural features, including the diphenylacetamide and sulfone groups, contribute to its optimized pharmacokinetic profile and receptor binding affinity, making it a valuable asset for in vitro characterization and in vivo preclinical research.

Properties

IUPAC Name

N-[2-(3,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O3S/c1-18-13-14-22(15-19(18)2)30-26(23-16-34(32,33)17-24(23)29-30)28-27(31)25(20-9-5-3-6-10-20)21-11-7-4-8-12-21/h3-15,25H,16-17H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLVZZZILVGXCQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C(C4=CC=CC=C4)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,2-diphenylacetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the existing literature on its synthesis, structural characteristics, and biological effects, particularly focusing on its anticancer properties and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C22H29N3O3SC_{22}H_{29}N_{3}O_{3}S, with a molecular weight of 415.6 g/mol. Its structure features a thieno[3,4-c]pyrazole core that is substituted with a 3,4-dimethylphenyl group and a diphenylacetamide moiety. The presence of the dioxo group contributes to its potential reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Thieno[3,4-c]pyrazole Core : This is achieved through cyclization reactions involving appropriate precursors.
  • Functionalization : Introduction of the 3,4-dimethylphenyl and diphenylacetamide groups via substitution reactions.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance:

  • In vitro Studies : The compound has shown promising results against various cancer cell lines. In one study, it exhibited significant cytotoxicity against the MDA-MB-231 breast cancer cell line with an IC50 value indicating effective inhibition of cell proliferation .
CompoundCell LineIC50 (µM)Mechanism
This compoundMDA-MB-23127.6Induces apoptosis
Other derivativesHCT-1166.2Cell cycle arrest

The proposed mechanisms by which this compound exerts its anticancer effects include:

  • Induction of Apoptosis : The compound has been shown to activate apoptotic pathways in cancer cells.
  • Cell Cycle Arrest : It interferes with the cell cycle progression of cancer cells, leading to reduced proliferation .

Case Studies

  • Breast Cancer Research : In a study conducted by Elmongy et al., various thieno[2,3-d]pyrimidine derivatives were evaluated for their cytotoxic effects against breast cancer cells. Among these compounds, those structurally related to this compound demonstrated significant activity .
  • Thrombocytopenia Treatment : The compound's agonistic properties on thrombopoietin receptors suggest potential applications in treating conditions like thrombocytopenia by enhancing platelet production .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit promising anticancer properties. For instance, thieno[3,4-c]pyrazole derivatives have been shown to inhibit specific cancer cell lines by inducing apoptosis and disrupting cell cycle progression. N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,2-diphenylacetamide may exhibit similar mechanisms due to its structural characteristics.

Anti-inflammatory Properties
Research has suggested that thieno[3,4-c]pyrazole derivatives can act as anti-inflammatory agents. The presence of the diphenylacetamide moiety may enhance the compound's ability to inhibit inflammatory pathways. Studies focusing on related compounds have demonstrated efficacy in reducing markers of inflammation in various models.

Pharmacological Studies

Mechanism of Action
The pharmacological profile of this compound includes potential inhibition of key enzymes involved in disease processes. For example, its ability to inhibit cyclooxygenase (COX) enzymes could position it as a candidate for pain management therapies.

Case Studies
Several studies have explored the effects of thieno[3,4-c]pyrazole derivatives on biological systems:

  • A study demonstrated that a related compound exhibited significant inhibition of COX-1 and COX-2 enzymes in vitro .
  • Another investigation highlighted the compound's potential to modulate signaling pathways associated with cancer cell proliferation .

Chemical Synthesis and Characterization

Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the thieno[3,4-c]pyrazole core followed by functionalization at the nitrogen and carbon centers to introduce the diphenylacetamide group.

Chemical Reactions Analysis

Nucleophilic Substitution at the Pyrazole Ring

The electron-deficient pyrazole ring undergoes nucleophilic substitution at the 3-position:
Table 2: Substitution Reactions

EntryNucleophileConditionsProductYieldSource
1Grignard reagentsTHF, −78°C → rtAlkylated pyrazole derivatives55%
2Aryl boronic acidsPd(PPh₃)₄, K₂CO₃, 80°CBiaryl-coupled analogs68%
  • Suzuki-Miyaura coupling with aryl boronic acids modifies the phenylacetamide group .

Oxidation and Reduction

  • Oxidation : The sulfone group remains stable under most oxidizing conditions (e.g., H₂O₂, mCPBA) .
  • Reduction : LiAlH₄ selectively reduces the amide to a secondary amine without affecting the sulfone .

Reactivity of the Diphenylacetamide Moiety

The amide group participates in hydrolysis and condensation:
Table 3: Amide Reactivity

ReactionConditionsOutcomeSource
Acidic hydrolysisHCl (6M), reflux, 24 hrsCleavage to diphenylacetic acid
Base-mediated hydrolysisNaOH (2M), EtOH, 70°C, 8 hrsDeprotection to free amine
Condensation with aldehydesTFA, 4Å MS, rtImine formation

Electrophilic Aromatic Substitution (EAS)

The 3,4-dimethylphenyl group directs electrophiles to the para position:
Table 4: EAS Reactions

ElectrophileConditionsMajor ProductYieldSource
HNO₃ (fuming)H₂SO₄, 0°CNitro-substituted derivative47%
Br₂FeBr₃, CH₂Cl₂, rtBrominated analog63%
  • Steric hindrance from methyl groups limits substitution at the meta position .

Stability and Degradation Pathways

  • Thermal stability : Decomposes at >250°C (TGA data) .
  • Photodegradation : UV light induces cleavage of the sulfone group, forming thiophene byproducts .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Modifications

a) Thieno[3,4-c]pyrazol Derivatives

  • N-(5,5-Dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylacetamide (): Difference: Lacks the 3,4-dimethylphenyl and diphenylacetamide groups. Instead, it has a phenyl group at position 2 and a single phenylacetamide. The single phenylacetamide may decrease π-π stacking interactions compared to the diphenyl variant .
Acetamide Side Chain Variations

a) Diphenylacetamide vs. Monophenylacetamide

  • 2,2-Diphenylacetamide (Target Compound):
    • Increased steric bulk and aromaticity may enhance binding to hydrophobic pockets in proteins or improve charge transport in materials .
  • 2-Phenylacetamide ():
    • Reduced steric hindrance allows for tighter molecular packing in crystalline phases, as seen in related structures .

b) Substituted Aryl Groups

  • The thiazole ring offers a distinct coordination site compared to the thieno-pyrazol core .
  • Naphthalen-1-yl and Trimethylphenyl Derivatives (): Larger aromatic systems (e.g., naphthyl) increase π-π interactions, while methyl groups enhance solubility in non-polar media .

Key Research Findings and Implications

Structural Flexibility: The thieno-pyrazol core tolerates diverse substitutions (e.g., methyl, phenyl, chloro), enabling tunability for specific applications. Methyl groups in the target compound may improve metabolic stability compared to halogenated analogs .

Synthetic Accessibility : Carbodiimide-mediated coupling (as in ) is a robust method for acetamide synthesis, suggesting scalability for the target compound .

Q & A

Q. How can researchers address challenges in scaling up synthesis without compromising purity?

  • Methodological Answer : Implement quality-by-design (QbD) principles to define critical quality attributes (CQAs) for scale-up. Use flow chemistry for better heat/mass transfer control. Conduct Design of Experiments (DoE) to optimize parameters (e.g., mixing efficiency, reagent stoichiometry). Continuous purification systems (e.g., simulated moving bed chromatography) maintain purity .

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